molecular formula C16H20N2O5 B5680955 ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate

ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No.: B5680955
M. Wt: 320.34 g/mol
InChI Key: JPSLWFZKJCJJFR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing agents: Tin(II) chloride, hydrochloric acid.

    Nucleophiles: Amines, alcohols.

    Solvents: Ethanol, pyridine.

Major Products Formed

    Reduction: Formation of ethyl 1-(3-methyl-4-aminobenzoyl)-4-piperidinecarboxylate.

    Substitution: Formation of various substituted piperidinecarboxylates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate is unique due to the presence of both a nitro group and a methyl group on the benzoyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 1-(3-methyl-4-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)15(19)13-4-5-14(18(21)22)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSLWFZKJCJJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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